Cinpa1
Overview
Description
Cinpa1 is a selective inhibitor of the constitutive androstane receptor (CAR) with an IC50 of 70 nM for CAR-mediated transcription . It has been used in studies about CAR function . It inhibits CAR by altering CAR-coregulator interactions and reducing CAR recruitment to DNA response elements of regulated genes .
Synthesis Analysis
Cinpa1 is converted to two main metabolites in human liver microsomes . The cytochrome P450 enzymes responsible for metabolizing Cinpa1 in human liver microsomes are CYP3A4 and CYP2D6 .
Molecular Structure Analysis
Cinpa1 has strong hydrogen bonding with N165 and H203 and other residues involved in hydrophobic contacts with Cinpa1 . It resides in the ligand-binding pocket to stabilize the CAR-LBD in a more rigid, less fluid state .
Chemical Reactions Analysis
Cinpa1 is first converted to metabolite 1 by CYP3A4 and then further metabolized by CYP2D6 to metabolite 2 .
Scientific Research Applications
Understanding Constitutive Androstane Receptor (CAR) Function and Inhibition
CINPA1 has been identified as a potent inhibitor of the Constitutive Androstane Receptor (CAR), a xenobiotic receptor that plays a crucial role in drug metabolism and the clearance of toxic substances from the body. A study by Cherian et al. (2015) demonstrated CINPA1's ability to selectively inhibit CAR without activating the Pregnane X Receptor (PXR), another xenobiotic sensor. This specificity is particularly important because most known CAR inhibitors also activate PXR, which can counteract the therapeutic benefits of CAR inhibition. CINPA1's unique properties make it a valuable tool for studying CAR's structure, function, and its role in drug metabolism without the confounding effects of PXR activation (Cherian, Lin, Wu, & Chen, 2015).
Potential Therapeutic Applications
The ability of CINPA1 to inhibit CAR has therapeutic implications, especially in the context of cancer treatment. CAR activation in cancer cells can lead to the upregulation of drug-metabolizing enzymes and efflux transporters, which may result in the reduced effectiveness of chemotherapeutic agents and the development of drug resistance. By inhibiting CAR, CINPA1 could potentially enhance the efficacy of chemotherapeutics and help overcome multidrug resistance in cancer cells. This hypothesis is supported by the study conducted by Cherian et al. (2017), which explored CINPA1 as a tool to understand the binding modes of CAR and to guide CAR-mediated gene expression profiling studies in human primary hepatocytes (Cherian, Chai, Casal, & Chen, 2017).
Future Directions
properties
IUPAC Name |
ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBYSPEGRYKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinpa1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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